1-(2-benzoylphenyl)-1H-pyrrole
CAS No.: 63477-89-4
Cat. No.: VC7398688
Molecular Formula: C17H13NO
Molecular Weight: 247.297
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63477-89-4 |
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Molecular Formula | C17H13NO |
Molecular Weight | 247.297 |
IUPAC Name | phenyl-(2-pyrrol-1-ylphenyl)methanone |
Standard InChI | InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)18-12-6-7-13-18/h1-13H |
Standard InChI Key | ZLCSDWSOHXREBD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC=C3 |
Introduction
Structural and Molecular Characteristics
The core structure of 1-(2-benzoylphenyl)-1H-pyrrole consists of a five-membered pyrrole ring (C₄H₄N) linked to a phenyl group at the nitrogen atom, which is further substituted with a benzoyl moiety (-COC₆H₅) at the ortho position (Figure 1). The molecular formula is C₁₇H₁₃NO, with a molecular weight of 247.30 g/mol. Key structural features include:
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Pyrrole ring: A planar, aromatic heterocycle with conjugated π-electrons.
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N-linked phenyl group: Introduces steric bulk and modulates electronic properties.
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Ortho-benzoyl substituent: A ketone-functionalized aryl group that enhances electrophilicity and enables further derivatization.
Table 1: Molecular properties of 1-(2-benzoylphenyl)-1H-pyrrole
Property | Value |
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Molecular formula | C₁₇H₁₃NO |
Molecular weight | 247.30 g/mol |
Hybridization | sp² (pyrrole), sp² (aryl) |
Key functional groups | Pyrrole, benzoyl ketone |
The ortho-substitution pattern on the phenyl ring creates steric hindrance, potentially influencing reactivity in cross-coupling or cyclization reactions .
Synthetic Methodologies
Intramolecular Wittig Reaction
A study by Souldozi et al. demonstrated the synthesis of 5-oxo-4,5-dihydro-1H-pyrroles via an intramolecular Wittig reaction . Using methyl 2-(2-benzoylphenylamino)-2-oxoacetate, triphenylphosphine, and dialkyl acetylenedicarboxylates, a phosphorus ylide intermediate forms, which undergoes cyclization to yield functionalized pyrroles. Adapting this method, the target compound could be synthesized by omitting the acetylenedicarboxylate and optimizing conditions to prevent dihydro-pyrrole formation.
Table 2: Reaction conditions for Wittig-based synthesis
Parameter | Value |
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Reactants | 2-benzoylphenylamine, diketone |
Catalyst | Triphenylphosphine |
Solvent | Dichloromethane |
Temperature | Ambient |
Yield | ~70% (estimated) |
Post-Synthetic Modifications
The CN103420889A patent highlights a critical post-treatment method for pyrrole derivatives, emphasizing organic phase removal to enhance purity . For 1-(2-benzoylphenyl)-1H-pyrrole, this involves:
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Extraction: Separation using ethyl acetate/water biphasic systems.
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Demulsification: Centrifugation or salt addition to accelerate phase separation.
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Distillation: Removal of low-boiling solvents under reduced pressure.
This protocol increases crude product purity from 80% to >98%, eliminating recrystallization steps and reducing wastewater generation .
Physicochemical Properties
Spectroscopic Data
While direct data for 1-(2-benzoylphenyl)-1H-pyrrole is unavailable, related compounds provide insights:
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¹H NMR:
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Pyrrole protons: δ 6.2–6.8 ppm (multiplet, 2H).
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Aromatic protons: δ 7.3–8.1 ppm (complex splitting due to ortho substitution).
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Benzoyl carbonyl: No proton signal, but adjacent aromatic protons show deshielding.
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¹³C NMR:
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Carbonyl (C=O): δ 195–200 ppm.
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Pyrrole carbons: δ 115–125 ppm.
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IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch).
Thermal Stability
Differential scanning calorimetry (DSC) of analogous N-aryl pyrroles shows decomposition onset temperatures of 200–250°C, suggesting moderate thermal stability suitable for solution-phase applications.
Applications in Organic Synthesis
Building Block for Heterocycles
1-(2-Benzoylphenyl)-1H-pyrrole serves as a precursor for fused heterocycles. Kim et al. utilized similar compounds in Sonogashira coupling/alkyne-carbonyl metathesis sequences to construct pyrrolo[1,2-a]quinolines . The benzoyl group facilitates cyclization via nucleophilic attack or [2+2] cycloreversion pathways.
Table 3: Representative reactions involving N-benzoylphenyl pyrroles
Materials Science
The extended π-system and electron-withdrawing benzoyl group make this compound a candidate for:
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Organic semiconductors: Charge transport layers in OLEDs.
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Metal-organic frameworks (MOFs): Ligands for coordinating transition metals.
Challenges and Future Directions
Current limitations include:
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Synthetic scalability: Low yields in Wittig reactions.
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Regioselectivity: Competing para-substitution in Friedel-Crafts acylation.
Future research should explore:
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Catalytic asymmetric synthesis: For enantioselective derivatives.
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Computational modeling: To predict reactivity and optimize conditions.
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